molecular formula C10H15ClN2O2 B610916 Solriamfetol hydrochloride CAS No. 178429-65-7

Solriamfetol hydrochloride

カタログ番号: B610916
CAS番号: 178429-65-7
分子量: 230.69 g/mol
InChIキー: KAOVAAHCFNYXNJ-SBSPUUFOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

Types of Reactions: Solriamfetol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for its synthesis and modification.

Common Reagents and Conditions:

Major Products: The primary product of these reactions is this compound itself, with potential by-products including various intermediates and impurities that are typically removed during purification .

科学的研究の応用

Treatment of Narcolepsy

Narcolepsy is characterized by uncontrollable episodes of daytime sleepiness and can severely impact daily functioning. Solriamfetol has been shown to significantly improve wakefulness in patients with narcolepsy. In clinical trials, approximately 30.5% to 49.2% of participants treated with solriamfetol reported achieving normal Epworth Sleepiness Scale (ESS) scores (≤10) after 12 weeks of treatment, compared to only 15.5% in the placebo group .

Management of Obstructive Sleep Apnea

Obstructive sleep apnea is a disorder that causes breathing interruptions during sleep, leading to excessive daytime sleepiness. Solriamfetol has demonstrated efficacy in improving wakefulness among patients with OSA as well. In trials involving OSA patients, 51.8% to 73.0% achieved normal ESS scores after treatment . This makes solriamfetol an effective adjunct therapy for individuals using continuous positive airway pressure (CPAP) devices or those who are non-compliant with such treatments .

Clinical Trials Overview

Multiple randomized controlled trials have evaluated the efficacy and safety of solriamfetol:

  • Study Design : Trials typically lasted from 12 weeks to one year and included both narcolepsy and OSA populations.
  • Participants : A total of over 900 patients were involved across various studies.
  • Outcome Measures : The primary outcomes included changes in ESS scores and results from the Maintenance of Wakefulness Test (MWT).
Study Condition Participants Efficacy Results Adverse Events
Study 1Narcolepsy231ESS score improvement: 30.5%-49.2%Headache, nausea
Study 2OSA459ESS score improvement: 51.8%-73.0%Dry mouth, anxiety
Study 3Narcolepsy/OSA643Sustained efficacy over one yearInsomnia, decreased appetite

Long-Term Efficacy

A long-term extension study indicated that the efficacy of solriamfetol is maintained over time without significant tolerance development . Participants showed consistent improvements in wakefulness and quality of life metrics throughout the study duration.

Case Study 1: Narcolepsy Management

A 35-year-old male diagnosed with narcolepsy experienced significant improvements in his daily functioning after starting solriamfetol at a dose of 150 mg/day. His ESS score decreased from 18 to 8 within three months, allowing him to return to work full-time.

Case Study 2: Obstructive Sleep Apnea

A 50-year-old female with OSA reported marked improvements in her daytime alertness after initiating treatment with solriamfetol alongside her CPAP therapy. Her ESS score improved from 16 to 9 within eight weeks, demonstrating the medication's effectiveness in enhancing wakefulness.

生物活性

Solriamfetol hydrochloride, a novel wake-promoting agent, is primarily recognized for its role as a norepinephrine-dopamine reuptake inhibitor (NDRI). This compound has gained attention for its potential therapeutic applications in treating excessive daytime sleepiness associated with narcolepsy and obstructive sleep apnea. This article delves into the biological activity of solriamfetol, focusing on its pharmacodynamics, mechanism of action, clinical findings, and relevant case studies.

Pharmacodynamics

Solriamfetol exhibits a unique pharmacological profile characterized by its selective inhibition of the dopamine transporter (DAT) and norepinephrine transporter (NET). The binding affinities (Ki values) for these transporters are 14.2 μM and 3.7 μM, respectively, indicating a stronger interaction with NET compared to DAT. Inhibition constants (IC50 values) for dopamine and norepinephrine reuptake are reported as 2.9 μM and 4.4 μM, respectively, while it shows minimal activity at the serotonin transporter (IC50 > 100 μM) .

Table 1: Binding Affinities and Inhibition Constants of Solriamfetol

Target Binding Affinity (Ki) Inhibition Constant (IC50)
Dopamine Transporter14.2 μM2.9 μM
Norepinephrine Transporter3.7 μM4.4 μM
Serotonin Transporter81.5 μM>100 μM

The precise mechanism by which solriamfetol exerts its wake-promoting effects is not fully elucidated but is believed to involve the dual inhibition of DAT and NET, leading to increased extracellular levels of dopamine and norepinephrine in the brain . This action contrasts with other stimulants like modafinil and amphetamines, which may have broader effects on neurotransmitter release.

In addition to its reuptake inhibition properties, solriamfetol acts as an agonist at trace amine-associated receptor 1 (TAAR1), further contributing to its pharmacological effects .

Clinical Findings

Clinical studies have demonstrated that solriamfetol effectively improves wakefulness in patients suffering from excessive sleepiness due to narcolepsy or obstructive sleep apnea. A pivotal study indicated that patients receiving solriamfetol experienced significant reductions in Epworth Sleepiness Scale scores compared to placebo groups .

Case Study: Efficacy in Narcolepsy

A randomized controlled trial involving narcolepsy patients showed that administration of solriamfetol resulted in a mean increase of 21 beats per minute in heart rate at higher doses but did not significantly prolong the QTc interval . This finding suggests a favorable cardiovascular safety profile compared to traditional stimulants.

Pharmacokinetics

Solriamfetol demonstrates high oral bioavailability (~95%) with peak plasma concentrations reached within approximately two hours post-administration . The elimination half-life is around 7.1 hours, extending significantly in cases of renal impairment .

Table 2: Pharmacokinetic Parameters of Solriamfetol

Parameter Value
Oral Bioavailability~95%
Peak Plasma Concentration~2 hours
Elimination Half-Life~7.1 hours
Volume of Distribution~199 L

Safety Profile

Safety assessments indicate that solriamfetol has a low potential for abuse compared to traditional stimulants due to its limited binding to receptors typically associated with addictive properties . Moreover, it does not significantly interact with major cytochrome P450 enzymes or transport systems at clinically relevant concentrations .

特性

CAS番号

178429-65-7

分子式

C10H15ClN2O2

分子量

230.69 g/mol

IUPAC名

[(2R)-2-amino-3-phenylpropyl] carbamate;hydrochloride

InChI

InChI=1S/C10H14N2O2.ClH/c11-9(7-14-10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H2,12,13);1H/t9-;/m1./s1

InChIキー

KAOVAAHCFNYXNJ-SBSPUUFOSA-N

SMILES

C1=CC=C(C=C1)CC(COC(=O)N)N.Cl

異性体SMILES

C1=CC=C(C=C1)C[C@H](COC(=O)N)N.Cl

正規SMILES

C1=CC=C(C=C1)CC(COC(=O)N)N.Cl

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

R228060;  R-228060;  R 228060;  JZP-110;  JZP 110;  JZP110;  ADX-N-05;  ARL-N 05;  SKL-N-05;  YKP-10A;  ADXN-05;  ARLN-05;  SKLN-05;  Solriamfetol. Solriamfetol hydrochloride;  Sunosi

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Solriamfetol hydrochloride
Reactant of Route 2
Reactant of Route 2
Solriamfetol hydrochloride
Reactant of Route 3
Reactant of Route 3
Solriamfetol hydrochloride
Reactant of Route 4
Reactant of Route 4
Solriamfetol hydrochloride
Reactant of Route 5
Reactant of Route 5
Solriamfetol hydrochloride
Reactant of Route 6
Reactant of Route 6
Solriamfetol hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。